molecular formula C10H12N2 B1318343 2-(1H-Indol-5-yl)ethanamine CAS No. 21005-60-7

2-(1H-Indol-5-yl)ethanamine

Cat. No.: B1318343
CAS No.: 21005-60-7
M. Wt: 160.22 g/mol
InChI Key: ALEWOQWOFUSKHR-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-yl)ethanamine, also known as tryptamine, is an organic compound that belongs to the class of indole derivatives. It is a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. The compound is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin.

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-5-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction inhibits the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound can interact with serotonin receptors, influencing neurotransmission and mood regulation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving serotonin and other neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and subsequent signal transduction . This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and enhancing their signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance neurotransmission and improve mood and cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dose is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into indole-3-acetaldehyde . This metabolite can further undergo oxidation to form indole-3-acetic acid, a compound involved in various physiological processes . The interaction with monoamine oxidase and other enzymes affects metabolic flux and the levels of related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is primarily found in the cytoplasm but can also localize to other organelles, such as mitochondria and the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)ethanamine can be achieved through several methods. One common approach involves the decarboxylation of tryptophan. This process typically requires heating tryptophan in the presence of a decarboxylation catalyst, such as pyridoxal phosphate, under controlled conditions.

Another method involves the reduction of indole-3-acetaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of tryptophan-producing microorganisms. These microorganisms are genetically engineered to overproduce tryptophan, which is then converted to this compound through enzymatic decarboxylation.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.

    Reduction: Reduction of the compound can yield indole-3-ethanol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

    Reduction: Indole-3-ethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Indol-5-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its role in neurotransmission and its involvement in the biosynthesis of serotonin and melatonin.

    Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for drugs targeting serotonin receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Serotonin (5-hydroxytryptamine): A neurotransmitter derived from 2-(1H-Indol-5-yl)ethanamine.

    Melatonin (N-acetyl-5-methoxytryptamine): A hormone involved in regulating sleep-wake cycles, also derived from this compound.

    Tryptophan: An essential amino acid and precursor to this compound.

Uniqueness

This compound is unique due to its role as a precursor to several important biomolecules, including serotonin and melatonin. Its ability to influence neurotransmission and physiological processes makes it a compound of significant interest in both scientific research and therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEWOQWOFUSKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589401
Record name 2-(1H-Indol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21005-60-7
Record name 2-(1H-Indol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-5-yl)ethan-1-amine
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